N1-(furan-2-ylmethyl)-N2-(isoxazol-3-yl)oxalamide
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Overview
Description
N1-(furan-2-ylmethyl)-N2-(isoxazol-3-yl)oxalamide is a synthetic compound that has garnered attention in various scientific fields due to its unique structural features and potential applications. This compound consists of a furan ring, an isoxazole ring, and an oxalamide linkage, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(furan-2-ylmethyl)-N2-(isoxazol-3-yl)oxalamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Formation of the Isoxazole Ring: The isoxazole ring is usually formed via the reaction of hydroxylamine with α,β-unsaturated carbonyl compounds.
Coupling Reaction: The final step involves coupling the furan and isoxazole rings through an oxalamide linkage. This can be achieved by reacting the furan-2-ylmethylamine with isoxazol-3-ylcarboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Types of Reactions:
Oxidation: The furan ring in this compound can undergo oxidation reactions to form furanones.
Reduction: The isoxazole ring can be reduced to form isoxazolines or isoxazolidines.
Substitution: The oxalamide linkage can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Furanones
Reduction: Isoxazolines, Isoxazolidines
Substitution: Various N-substituted oxalamides
Scientific Research Applications
N1-(furan-2-ylmethyl)-N2-(isoxazol-3-yl)oxalamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N1-(furan-2-ylmethyl)-N2-(isoxazol-3-yl)oxalamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
N1-(furan-2-ylmethyl)-N2-(isoxazol-3-yl)oxalamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: N-(furan-2-ylmethyl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide, N-(furan-2-ylmethyl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide.
Uniqueness: The presence of both furan and isoxazole rings in this compound provides a unique combination of chemical properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-N'-(1,2-oxazol-3-yl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O4/c14-9(11-6-7-2-1-4-16-7)10(15)12-8-3-5-17-13-8/h1-5H,6H2,(H,11,14)(H,12,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIISKXBFOHSMHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C(=O)NC2=NOC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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